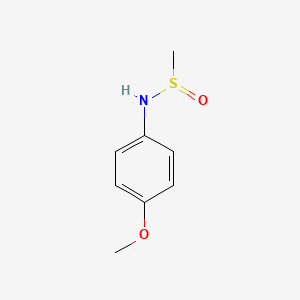![molecular formula C36H21FN2 B12553012 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline CAS No. 169565-91-7](/img/structure/B12553012.png)
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and two phenylethynyl groups at the 2nd and 3rd positions of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield hydrogenated quinoxaline derivatives .
Scientific Research Applications
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, its photoluminescent properties are due to the presence of the quinoxaline ring, which can absorb and emit light at specific wavelengths. This makes it useful as a fluorescent probe in bioimaging applications . Additionally, its potential therapeutic properties may involve the inhibition of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline: Similar in structure but with a different substitution pattern.
Quinoxaline: The parent compound, lacking the fluorine and phenylethynyl groups.
Thiophene-quinoxaline derivatives: Compounds with thiophene units instead of phenylethynyl groups.
Uniqueness
6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct photoluminescent properties and potential therapeutic applications. Its fluorine atom and phenylethynyl groups contribute to its stability and reactivity, making it a valuable compound in various scientific research fields .
Properties
CAS No. |
169565-91-7 |
|---|---|
Molecular Formula |
C36H21FN2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-fluoro-2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline |
InChI |
InChI=1S/C36H21FN2/c37-32-23-24-33-34(25-32)39-36(31-21-17-29(18-22-31)14-12-27-9-5-2-6-10-27)35(38-33)30-19-15-28(16-20-30)13-11-26-7-3-1-4-8-26/h1-10,15-25H |
InChI Key |
HLVDVXUPMWFJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


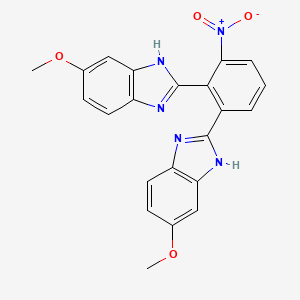
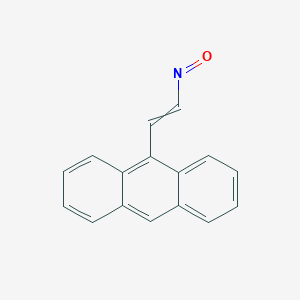
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)

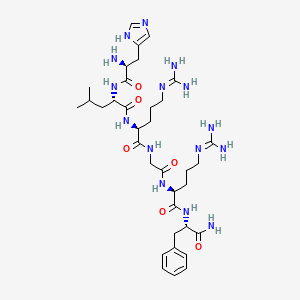
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
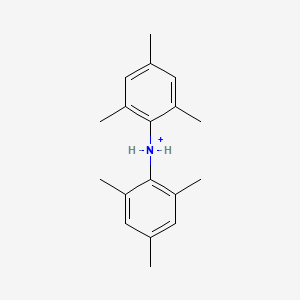
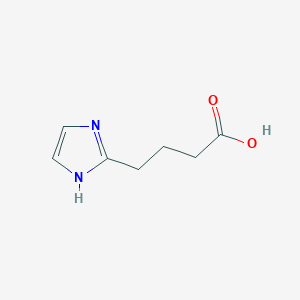
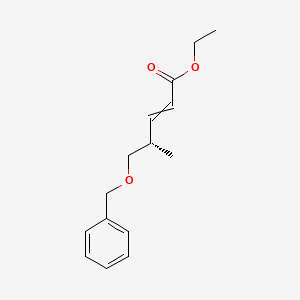
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
